7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid
Description
7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid is a synthetic organic compound with the molecular formula C₁₃H₁₈N₂O₄ and a molecular weight of 266.30 g/mol (CAS: 325970-23-8). Its structure comprises a pyridine ring substituted with a hydroxyl group at position 5 and a carbonyl-linked amino group, which is further attached to a seven-carbon aliphatic chain terminating in a carboxylic acid.
Properties
IUPAC Name |
7-[(5-hydroxypyridine-3-carbonyl)amino]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c16-11-7-10(8-14-9-11)13(19)15-6-4-2-1-3-5-12(17)18/h7-9,16H,1-6H2,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCBUOAQGBKVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C(=O)NCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365101 | |
| Record name | 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325970-23-8 | |
| Record name | 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | DCM or DMF |
| Temperature | Room temperature (~25°C) |
| Coupling Reagents | EDCI, HOBt |
| Base | DIEA |
Diastereoselective Reduction for Intermediate Preparation
In cases where intermediates require selective reduction, diastereoselective methods are employed. For example, borinic acid esters or mixtures of triethylborane and sodium borohydride are used for chelate-controlled reductions. These reactions are carried out at low temperatures (-78°C to -40°C) in solvents like tetrahydrofuran (THF) and methanol.
Reduction Parameters:
| Parameter | Value |
|---|---|
| Reducing Agent | Sodium borohydride |
| Chelate-forming Agent | Diethyl borinic acid ester |
| Solvent | THF + Methanol |
| Temperature | -78°C to -40°C |
Protection and Deprotection Strategies
To enhance reaction specificity, hydroxy-protecting groups such as acetyl or methoxymethyl (MOM) are employed during synthesis. These groups are selectively removed enzymatically or chemically after the desired reaction steps have been completed.
Common Protecting Groups:
| Protecting Group | Removal Method |
|---|---|
| Acetyl | Enzymatic hydrolysis |
| Methoxymethyl (MOM) | Acidic cleavage |
Chemical Reactions Analysis
The compound exhibits reactivity due to functional groups present in its structure:
- Oxidation : The hydroxyl group on the pyridine ring can be oxidized using agents like potassium permanganate (KMnO4).
- Reduction : The carbonyl group can be reduced to alcohols using sodium borohydride.
- Substitution : Nucleophilic substitution reactions enable functionalization of the hydroxyl group.
Common Reagents:
| Reaction Type | Reagent |
|---|---|
| Oxidation | KMnO4 |
| Reduction | NaBH4 |
| Substitution | Amines or thiols |
Summary Table of Preparation Methods
| Step | Key Reagents/Conditions | Notes |
|---|---|---|
| Amide Bond Formation | EDCI, HOBt, DIEA, DCM/DMF | Mild reaction conditions |
| Diastereoselective Reduction | Sodium borohydride, borinic acid ester, THF/methanol | Low-temperature control required |
| Protection/Deprotection | Acetyl/MOM groups; enzymatic removal | Enhances specificity |
| Industrial Scale-Up | Automated reactors, HPLC monitoring | Optimized for yield and purity |
Chemical Reactions Analysis
Types of Reactions
7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Compound 1 : 5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic Acid
- Molecular Formula : C₁₃H₁₃N₃O₂
- Molecular Weight : 243.27 g/mol (CAS: 425662-35-7).
- Key Features: Aromatic benzoic acid backbone (vs. aliphatic heptanoic acid in the target compound). Dual amino groups: one at position 5 and another linked via a pyridinylmethyl group. Structural Contrast: The absence of a hydroxy-pyridine moiety and shorter chain length (benzoic acid vs. heptanoic acid) reduces hydrophobicity compared to the target compound.
Compound 2 : 6-[(7-Diethylamino-2-oxo-2H-chromene-3-carbonyl)-amino]-hexanoic Acid
- CAS : 2015221-38-0.
- Key Features: Chromene ring (2-oxo-2H-chromene) with a diethylamino substituent. Shorter hexanoic acid chain (vs. heptanoic acid). Functional Impact: The chromene core may confer fluorescence properties, while the diethylamino group increases lipophilicity relative to the hydroxy-pyridine in the target compound.
Compound 3 : 6-[(5-Cyanopyrazin-2-yl)amino]-4-(piperidin-4-ylmethylamino)pyridine-3-carboxamide
- CAS : Relevant derivatives listed under InChIKey PXZDBGAWTMVRJW-UHFFFAOYSA-N.
- Key Features: Pyrazine heterocycle (vs. pyridine in the target compound). Cyano and piperidine substituents. Pharmacological Implications: Pyrazine derivatives often exhibit kinase inhibitory activity, whereas the target compound’s hydroxy-pyridine may favor hydrogen bonding in biological systems.
Physicochemical and Functional Comparison
| Parameter | Target Compound | Compound 1 | Compound 2 | Compound 3 |
|---|---|---|---|---|
| Core Structure | Pyridine + heptanoic acid | Benzoic acid + pyridine | Chromene + hexanoic acid | Pyrazine + pyridine |
| Key Substituents | 5-Hydroxy-pyridine | Pyridin-3-ylmethyl-amino | Diethylamino, chromene | 5-Cyano, piperidine |
| Molecular Weight | 266.30 g/mol | 243.27 g/mol | Not explicitly stated | Likely >300 g/mol |
| Hydrogen Bond Capacity | High (hydroxyl, carboxyl) | Moderate (amino, carboxyl) | Low (diethylamino) | Moderate (cyano, carboxamide) |
| Lipophilicity (Predicted) | Moderate (logP ~1.5–2.0) | Lower (logP ~1.0–1.5) | Higher (logP ~2.5–3.0) | Variable (depends on substituents) |
Biological Activity
7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid, a compound with a molecular formula of C13H18N2O4 and a molecular weight of 266.3 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a hydroxyl group and an amide functional group attached to a heptanoic acid chain. Its structural characteristics suggest potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to mimic glutamine, which is critical in various metabolic pathways. The compound's structural similarity to glutamine enables it to interact with specific receptors and enzymes, potentially influencing signaling pathways related to inflammation and cellular metabolism.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for neutralizing free radicals and protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have shown that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways.
Neuroprotective Properties
Preliminary studies suggest that the compound may have neuroprotective effects, potentially through its influence on neurotransmitter systems and reduction of neuroinflammation. This could make it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer activity. The IC50 values observed were comparable to established chemotherapeutic agents.
- Animal Models : In animal studies, administration of the compound showed a decrease in markers of inflammation and oxidative stress, supporting its potential use as an anti-inflammatory agent.
- Clinical Implications : Ongoing clinical trials are investigating the efficacy of this compound in treating chronic inflammatory conditions and its potential role as an adjunct therapy in cancer treatment.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key structural features of 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid that influence its bioactivity?
- Methodological Answer : The compound’s bioactivity is influenced by:
- 5-Hydroxy-pyridine-3-carbonyl moiety : The hydroxyl group at position 5 and the pyridine ring enable hydrogen bonding and π-π stacking with biological targets, such as enzymes or receptors .
- Heptanoic acid backbone : The seven-carbon chain provides flexibility for optimal spatial positioning of functional groups, as seen in structurally related metabolites .
- Amide linkage : Facilitates stable interactions with target proteins, similar to bioactive peptides .
- Experimental Validation : Use NMR or X-ray crystallography to confirm spatial arrangement and docking studies to map binding interactions .
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer :
- Step 1 : Synthesize 5-hydroxy-pyridine-3-carboxylic acid via hydroxylation of pyridine derivatives (e.g., using H₂O₂/acid catalysis) .
- Step 2 : Activate the carboxylic acid using carbodiimides (e.g., EDC/HOBt) for coupling with 7-aminoheptanoic acid .
- Step 3 : Purify via reverse-phase HPLC or column chromatography to isolate the final product .
- Critical Considerations : Protect the hydroxyl group during coupling to prevent side reactions .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and functional analysis of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and energetically favorable pathways for coupling reactions .
- Molecular Dynamics (MD) Simulations : Model interactions between the compound and biological targets (e.g., enzymes) to identify key binding residues .
- Data-Driven Optimization : Apply machine learning to correlate reaction conditions (e.g., solvent, temperature) with yield, using historical experimental data .
Q. What experimental design strategies address low yield in amide bond formation during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., coupling reagent, solvent polarity, pH). For example, a 2³ factorial design can evaluate EDC vs. DCC, DMF vs. THF, and room temperature vs. 0°C .
- Contradiction Resolution : If conflicting results arise (e.g., high yield but poor purity), apply response surface methodology (RSM) to balance trade-offs .
- In Situ Monitoring : Employ FTIR or LC-MS to track reaction progress and identify intermediates or byproducts .
Q. How do structural analogs of this compound inform its mechanism of action in metabolic pathways?
- Methodological Answer :
- Comparative Analysis : Compare inhibition constants (Ki) or IC₅₀ values of analogs (e.g., 5-(4-hydroxyphenyl)pyridine-3-carboxylic acid) to identify critical functional groups .
- Isotopic Labeling : Use ¹⁴C-labeled heptanoic acid chains to trace metabolic incorporation in cell assays .
- Contradiction Management : If in vitro activity conflicts with in vivo results (e.g., poor bioavailability), modify the heptanoic chain length or introduce prodrug moieties .
Data Analysis and Validation
Q. What analytical techniques resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Meta-Analysis Framework : Aggregate data from multiple studies and apply statistical weighting to account for variability in assay conditions (e.g., cell lines, incubation times) .
- Orthogonal Validation : Confirm binding affinity using SPR (surface plasmon resonance) if fluorescence-based assays show discrepancies .
- Structural-Activity Landscapes : Generate 3D-QSAR models to predict activity cliffs and outliers in published datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
